molecular formula C10H16ClNO4 B1472668 Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 1581704-70-2

Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B1472668
CAS No.: 1581704-70-2
M. Wt: 249.69 g/mol
InChI Key: XSIYMIOJVJCHJA-UHFFFAOYSA-N
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Description

Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring two critical functional groups:

  • A chloromethyl ester moiety, which enhances electrophilicity and reactivity in nucleophilic substitution reactions.
  • A tert-butoxycarbonyl (Boc)-protected amino group, which provides stability under basic conditions and facilitates deprotection under acidic conditions for downstream applications.

This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and prodrug design.

Properties

IUPAC Name

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4/c1-9(2,3)16-8(14)12-10(4-5-10)7(13)15-6-11/h4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYMIOJVJCHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}ClNO4_4
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 1581704-70-2
  • Predicted Boiling Point : 324.2 ± 25.0 °C
  • Density : 1.23 ± 0.1 g/cm³

Biological Activity

This compound exhibits various biological activities, particularly in the context of antibiotic development and enzyme inhibition.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been investigated as a part of second-generation β-lactamase inhibitors, which are crucial in combating antibiotic resistance. For instance, compounds derived from similar structures demonstrated significant efficacy against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values below 0.5 mg/dm³ .

The mechanism by which chloromethyl derivatives exert their antibacterial effects often involves the inhibition of β-lactamase enzymes that confer resistance to β-lactam antibiotics. The structural features of chloromethyl compounds allow them to interact with the active sites of these enzymes, thus restoring the efficacy of existing antibiotics when used in combination therapies .

Synthesis and Case Studies

The synthesis of this compound involves several steps, typically starting from cyclopropanecarboxylic acid derivatives. The following table summarizes key synthesis routes:

StepReactantsConditionsProduct
1Cyclopropanecarboxylic acidReflux with tert-butyl chloroformateBoc-protected cyclopropanecarboxylic acid
2Boc-protected acid + Chloromethyl reagentBase-catalyzed reactionChloromethyl derivative
3Final purificationChromatographyPure this compound

Case Study: Efficacy Against Resistant Strains

A notable study evaluated the effectiveness of chloromethyl derivatives in vivo against clinical isolates of Acinetobacter baumannii. The study found that when combined with meropenem, these compounds significantly reduced bacterial load in infected models, demonstrating both low toxicity and enhanced therapeutic potential .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of chloromethyl compounds. Key findings include:

  • Inhibition Potency : Compounds similar to chloromethyl derivatives showed IC50_{50} values as low as 0.12 μM against NDM-1 producing bacteria, indicating strong inhibitory activity .
  • Synergistic Effects : The combination of chloromethyl derivatives with traditional antibiotics resulted in enhanced antibacterial effects, suggesting potential for clinical applications in treating multi-drug resistant infections .

Comparison with Similar Compounds

Functional Group Variations in Cyclopropane Derivatives

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Key Reactivity/Stability Features Reference
Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate Boc-amino, chloromethyl ester ~265.7 (calculated) Not reported Acid-labile Boc group; reactive chloromethyl -
Chloromethyl 1-methylcyclopropane-1-carboxylate () Chloromethyl ester, methyl substituent ~150.6 Not reported High reactivity for alkylation reactions
N-tert-Butyl-1-(chloromethyl)cyclopropane-1-sulfonamide () Sulfonamide, chloromethyl ~225.7 Not reported Enhanced stability due to sulfonamide group
1,3-Dioxoisoindolin-2-yl cyclopropane carboxylate () Phthalimide ester, CF3-substituents ~467.3 61% Electron-withdrawing groups enhance stability
Ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates () Boc-amino, ethyl ester, heterocyclic core ~554–582 94–98% Heterocyclic systems for drug discovery

Reactivity Insights :

  • The chloromethyl ester in the target compound is more reactive than ethyl esters () or sulfonamides (), enabling facile nucleophilic displacement (e.g., with amines or thiols).
  • The Boc group offers orthogonal protection compared to sulfonamides, which require harsher conditions for cleavage.

Preparation Methods

Cyclopropane Ring Formation and Amino Group Introduction

A foundational approach to synthesizing cyclopropane amino acid derivatives involves alkylation and cyclization reactions starting from nitroacetate esters and dihaloalkanes. According to a 2014 patent, 1-aminocyclopropane-1-carboxylic acid can be synthesized by reacting nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (such as 1,2-dichloroethane or glycol dibromide) under hydrocarbonylation cyclization conditions, followed by nitro group reduction and carboxyl hydrolysis. The process uses catalysts like sodium carbonate or wormwood salt in methylene dichloride at reflux temperatures of 80-120 °C. Reduction is performed with tin dichloride in alcohol solvents at 15-20 °C, and hydrolysis with sodium or potassium hydroxide at 70-90 °C. The product is purified by crystallization from 95% ethanol.

This method provides a high-content, high-purity amino cyclopropane intermediate suitable for further functionalization.

The amino group is commonly protected by reaction with di-tert-butyl dicarbonate (Boc2O) or by using N-Boc-piperazine derivatives in subsequent steps. Protection is essential to prevent side reactions during chloromethyl ester introduction.

For example, in the preparation of related cyclopropyl-containing intermediates, N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in inert solvents such as dichloromethane or dichloroethane at 0-10 °C, using bases like triethylamine or pyridine. This step yields tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate with high yield (~96.8%) and purity.

Introduction of the Chloromethyl Ester Group

The chloromethyl ester moiety is introduced typically by chloromethylation of the carboxyl group or by esterification with chloromethyl reagents.

A recent study on duocarmycin-like compounds, which share structural features with chloromethyl cyclopropane derivatives, describes the use of chloromethylation reactions under mild conditions. For instance, treatment of Boc-protected amino acid derivatives with chloromethyl reagents in the presence of bases like sodium hydride at low temperatures (0 °C) in dry solvents such as DMF leads to chloromethyl-substituted products in good yields (e.g., 82%).

Representative Preparation Method: Stepwise Synthesis

Based on the integration of the above methods, a representative preparation of chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate can be outlined as follows:

Step Description Reagents & Conditions Outcome Yield & Notes
1 Cyclopropane ring formation via alkylation and cyclization Nitroacetate ester + 1,2-dihaloethane, catalyst (Na2CO3), methylene dichloride, reflux 80-120 °C Formation of 1-aminocyclopropane-1-carboxylic acid intermediate High purity, high content
2 Protection of amino group with Boc N-Boc-piperazine + cyclopropanecarbonyl chloride, triethylamine or pyridine, DCM or DCE, 0-10 °C Boc-protected cyclopropane derivative ~96.8% yield, high purity
3 Reduction and functional group adjustment Sodium borohydride, boron trifluoride etherate, THF or glyme, 0-10 °C Conversion to N-Boc-4-(cyclopropylmethyl)piperazine High yield, controlled reaction
4 Chloromethyl ester introduction Chloromethylation with chloromethyl reagents, NaH base, dry DMF, 0 °C to room temp Chloromethyl ester formation on Boc-protected amino cyclopropane ~82% yield, purified by chromatography

Detailed Reaction Conditions and Optimization

  • Cyclopropane formation: The use of ethyl nitroacetate and 1,2-dichloroethane provides a reliable route. The hydrocarbonylation catalyst and base choice (e.g., sodium carbonate) are critical for cyclization efficiency. Reaction temperature control (80-120 °C) ensures completion without decomposition.

  • Amino protection: The molar ratio of cyclopropanecarbonyl chloride to N-Boc-piperazine is optimized between 1.1:1 to 1.3:1, with triethylamine or pyridine base at 1.5:1 to 2:1 relative to N-Boc-piperazine. Solvent volume ratios (3:1 to 5:1 DCM to N-Boc-piperazine) facilitate solubility and reaction kinetics.

  • Reduction step: Sodium borohydride is added slowly at 0-10 °C to avoid side reactions, followed by boron trifluoride-diethyl ether to promote selective reduction. Ether solvents like THF or glyme improve solubility and reaction control.

  • Chloromethylation: Sodium hydride is used to deprotonate the carboxylate or amine group, enabling nucleophilic substitution with chloromethyl reagents. Reaction is performed in dry DMF at 0 °C to room temperature to maximize yield and minimize side products.

Purification and Characterization

Purification typically involves extraction, drying over sodium sulfate, filtration, concentration, and silica gel column chromatography using hexanes/ethyl acetate mixtures (e.g., 95:5) to separate the desired chloromethylated product from impurities.

Characterization includes nuclear magnetic resonance (NMR) spectroscopy, confirming the structure and purity consistent with reference standards.

Summary Table of Key Parameters

Parameter Optimal Range Notes
Cyclopropane formation temperature 80-120 °C Reflux in methylene dichloride
Amino protection temperature 0-10 °C Controlled dropwise addition
Molar ratio (cyclopropanecarbonyl chloride : N-Boc-piperazine) 1.1:1 to 1.3:1 Ensures complete conversion
Reduction temperature 0-10 °C Avoids side reactions
Chloromethylation temperature 0 °C to room temp Maintains selectivity
Purification solvent system Hexanes:EtOAc 95:5 Effective for chromatography

Q & A

Q. How to design experiments leveraging this compound’s reactivity for novel scaffold development?

  • Experimental Design :
  • Step 1 : Boc deprotection with TFA to generate free amines for coupling .
  • Step 2 : Utilize Suzuki-Miyaura cross-coupling with aryl boronic acids to diversify the cyclopropane core .
  • Monitoring : Real-time IR spectroscopy tracks Boc-group cleavage (C=O stretch at ~1680 cm1^{-1}) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

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